

# Impentamine dihydrobromide chemical properties and structure

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## Compound of Interest

Compound Name: *Impentamine dihydrobromide*

Cat. No.: *B582877*

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An In-depth Technical Guide to **Impentamine Dihydrobromide**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and pharmacological context of **Impentamine dihydrobromide**. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

## Chemical Properties and Structure

**Impentamine dihydrobromide**, also known as VUF 4702, is a potent and highly selective histamine H3 receptor antagonist. Its chemical and physical properties are summarized in the table below.

Table 1: Chemical and Physical Properties of **Impentamine Dihydrobromide**

Property	Value	Reference
Chemical Name	4-(5-Aminopentyl)imidazole dihydrobromide	
Alternative Names	VUF 4702	
CAS Number	149629-70-9	
Molecular Formula	C <sub>8</sub> H <sub>15</sub> N <sub>3</sub> ·2HBr	
Molecular Weight	315.05 g/mol	
Solubility	Soluble to 100 mM in water and DMSO	
Storage	Desiccate at room temperature	
Biological Activity	Potent and highly selective histamine H3 receptor antagonist (pA <sub>2</sub> = 8.4). Displays >30,000-fold selectivity over H1 and H2 receptors. Can act as a partial agonist in SK-N-MC cells expressing human H3 receptors.	

## Chemical Structure

The chemical structure of Impentamine is characterized by an imidazole ring linked to a five-carbon aminoalkyl chain. The dihydrobromide salt form enhances its stability and solubility in aqueous solutions.

Caption: Chemical structure of **Impentamine dihydrobromide**.

## Mechanism of Action and Signaling Pathway

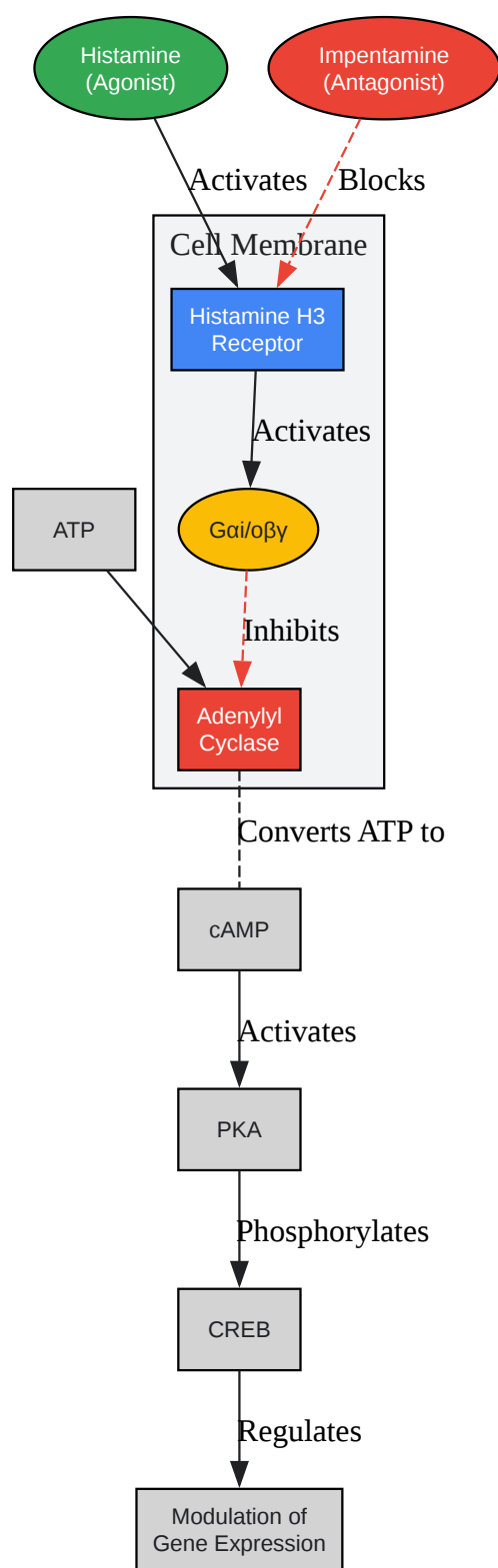
**Impentamine dihydrobromide** functions as a potent antagonist at the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting

histamine synthesis and release. It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.

The H3 receptor is constitutively active, meaning it can signal in the absence of an agonist. It couples to the G $\alpha$ i/o subunit of the G protein complex. Activation of the H3 receptor (either by an agonist or through its constitutive activity) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Impentamine, as an antagonist (and in some systems, an inverse agonist), blocks the binding of histamine and can reduce the constitutive activity of the H3 receptor, thereby increasing histamine release and the release of other neurotransmitters.

## Histamine H3 Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathway associated with the histamine H3 receptor.



Histamine H3 Receptor Signaling Pathway

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Caption: Simplified signaling pathway of the Histamine H3 Receptor.

## Experimental Protocols

The following sections describe generalized methodologies for key experiments used in the characterization of **Impentamine dihydrobromide**, based on published literature.

### Histamine H3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of **Impentamine dihydrobromide** for the H3 receptor.

Objective: To determine the inhibitory constant ( $K_i$ ) of **Impentamine dihydrobromide** at the histamine H3 receptor.

Materials:

- Membrane preparations from cells expressing the histamine H3 receptor (e.g., rat brain cortex synaptosomes or transfected cell lines).
- Radioligand: [ $^3\text{H}$ ]N $\alpha$ -methylhistamine.
- **Impentamine dihydrobromide**.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Non-specific binding control (e.g., a high concentration of an unlabeled H3 agonist like histamine or an antagonist like thioperamide).
- Scintillation cocktail.
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of **Impentamine dihydrobromide** in the assay buffer.
- In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its  $K_d$ ), and either the assay buffer (for total binding), the non-

specific binding control, or a dilution of **Impentamine dihydrobromide**.

- Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
- Measure the radioactivity in each vial using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the **Impentamine dihydrobromide** concentration.
- Determine the IC<sub>50</sub> value (the concentration of **Impentamine dihydrobromide** that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.
- Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant.

## In Vivo Antinociception Assay (Hot-Plate Test)

This protocol outlines a method to assess the antinociceptive (pain-relieving) effects of **Impentamine dihydrobromide** in an animal model.

Objective: To evaluate the analgesic properties of centrally administered **Impentamine dihydrobromide**.

Materials:

- Male Wistar rats.

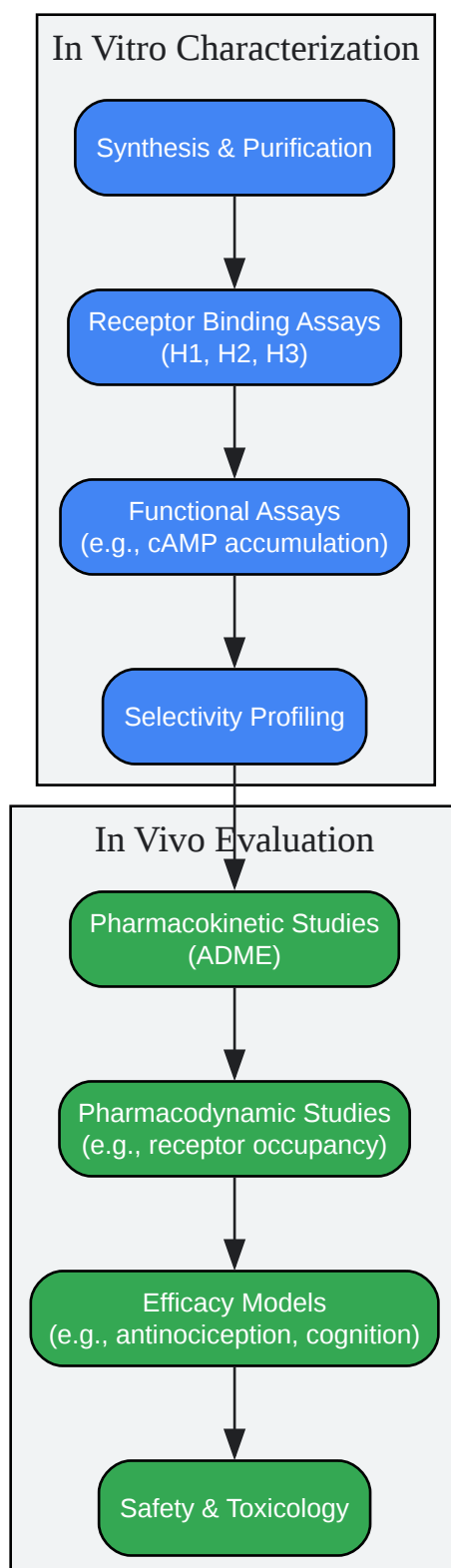
- **Impentamine dihydrobromide** dissolved in sterile saline.
- Hot-plate apparatus maintained at a constant temperature (e.g.,  $55 \pm 0.5$  °C).
- Intracerebroventricular (ICV) injection cannulae and syringes.

#### Procedure:

- Implant guide cannulae into the lateral cerebral ventricle of the rats under anesthesia several days before the experiment to allow for recovery.
- On the day of the experiment, handle the rats and allow them to acclimate to the testing room.
- Determine the baseline nociceptive threshold by placing each rat on the hot-plate and measuring the latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.
- Administer **Impentamine dihydrobromide** or vehicle (saline) via ICV injection.
- At various time points after injection (e.g., 15, 30, 60, and 120 minutes), place the rats back on the hot-plate and measure the response latency.
- Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula:  $\%MPE = [(post\text{-}drug\text{ latency} - baseline\text{ latency}) / (cut\text{-}off\text{ time} - baseline\text{ latency})] \times 100$ .
- Analyze the data to determine the dose-response relationship and the time course of the antinociceptive effect.

## Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the preclinical characterization of a novel H3 receptor antagonist like Impentamine.



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Caption: Preclinical characterization workflow for an H3 antagonist.



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